molecular formula C10H9ClN2O B2729435 2-Chloro-n-[3-(pyridin-3-yl)prop-2-yn-1-yl]acetamide CAS No. 2224152-20-7

2-Chloro-n-[3-(pyridin-3-yl)prop-2-yn-1-yl]acetamide

Cat. No.: B2729435
CAS No.: 2224152-20-7
M. Wt: 208.65
InChI Key: BUSLHNBDJNESIJ-UHFFFAOYSA-N
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Description

2-Chloro-n-[3-(pyridin-3-yl)prop-2-yn-1-yl]acetamide is an organic compound that belongs to the class of acetamides. This compound features a chloro group, a pyridine ring, and an acetamide moiety, making it a versatile molecule in various chemical reactions and applications. Its unique structure allows it to interact with different biological targets, making it valuable in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-n-[3-(pyridin-3-yl)prop-2-yn-1-yl]acetamide typically involves the reaction of 3-pyridin-3-ylprop-2-yn-1-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography may also be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-n-[3-(pyridin-3-yl)prop-2-yn-1-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: The presence of the pyridine ring and the acetamide moiety allows for cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or amides.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

Scientific Research Applications

2-Chloro-n-[3-(pyridin-3-yl)prop-2-yn-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-n-[3-(pyridin-3-yl)prop-2-yn-1-yl]acetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The acetamide moiety can form hydrogen bonds with polar functional groups, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and biological interactions. Its structure enables it to participate in various chemical reactions and interact with multiple biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(3-pyridin-3-ylprop-2-ynyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-7-10(14)13-6-2-4-9-3-1-5-12-8-9/h1,3,5,8H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSLHNBDJNESIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C#CCNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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